(2,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone
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Overview
Description
(2,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is an organic compound that belongs to the class of phenylpyrrolidinylmethanone derivatives This compound is characterized by the presence of two methoxy groups on the phenyl ring and a pyrrolidinyl group attached to the methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone typically involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in the presence of coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine. The reaction is carried out in N,N-dimethylformamide at 40°C for several hours until completion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone: Similar structure but lacks the pyrrolidinyl group.
2-(3,4-Dimethoxyphenyl)ethanol: Contains a similar phenyl ring with methoxy groups but has an ethanol moiety instead of the methanone and pyrrolidinyl groups.
2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester: Similar phenyl ring with methoxy groups but has a propenoic acid ester moiety.
Uniqueness
The uniqueness of (2,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone lies in its combination of methoxy-substituted phenyl rings and a pyrrolidinyl methanone moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-23-16-6-4-14(5-7-16)15-10-11-21(13-15)20(22)18-9-8-17(24-2)12-19(18)25-3/h4-9,12,15H,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEULTYDSAHURFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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